2-((4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide (hereafter referred to as the "target compound") is a sulfur-containing acetamide derivative with a complex heterocyclic architecture. Its structure features:
- A phenyl-substituted oxazole core at position 2.
- A 4-bromophenyl sulfonyl group at position 4 of the oxazole ring.
- A thioether linkage connecting the oxazole to an acetamide moiety.
- A 2-methoxyphenyl group as the acetamide substituent.
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O5S2/c1-31-20-10-6-5-9-19(20)26-21(28)15-33-24-23(27-22(32-24)16-7-3-2-4-8-16)34(29,30)18-13-11-17(25)12-14-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNVFIXWOXYDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound features a sulfonyl group, an oxazole ring, and a methoxyphenyl acetamide moiety. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the bromophenylsulfonyl group is performed using sulfonyl chlorides.
- Thioether Formation : The thioether linkage is established through nucleophilic substitution reactions.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial activity against drug-resistant strains like Acinetobacter baumannii. For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 12 µg/mL against this bacterium .
- Anticancer Activity : Studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation. Specifically, related compounds have demonstrated anti-proliferative effects against carcinoma cell lines, suggesting that this compound may also possess similar properties .
- Analgesic and Anti-inflammatory Effects : The presence of the oxazole ring in the structure indicates potential analgesic properties. Molecular docking studies suggest that these compounds may inhibit cyclooxygenase-2 (COX-2), a target for pain relief and inflammation management .
Analgesic Activity Assessment
A study evaluated the analgesic activity of synthesized oxazole derivatives through pharmacological tests such as the writhing test and hot plate test. The results indicated that these compounds could effectively reduce pain responses in animal models, supporting their potential use as analgesics .
Antimicrobial Efficacy
Research on related compounds highlighted their effectiveness against various microbial strains. For example, a compound structurally similar to 2-((4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide exhibited notable antibacterial activity, reinforcing the hypothesis that this class of compounds can serve as antimicrobial agents .
Comparative Data Table
| Property/Activity | Compound Name | Observations/Results |
|---|---|---|
| Antimicrobial Activity | This compound | MIC = 12 µg/mL against Acinetobacter baumannii |
| Anticancer Activity | Related oxazole derivatives | High anti-proliferative activity against HOP-92 carcinoma cell line |
| Analgesic Potential | Oxazole derivatives tested via writhing and hot plate tests | Significant reduction in pain response observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
The target compound belongs to a broader class of acetamide derivatives with sulfonyl and heterocyclic substituents. Below is a comparative analysis of its structural analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Oxazole vs. Imidazole Cores : The target compound’s oxazole core differs from imidazole-based analogs (e.g., Compound 21 in ). Imidazole derivatives often exhibit improved hydrogen-bonding capabilities due to nitrogen lone pairs, whereas oxazoles may offer greater metabolic stability .
Substituent Effects: Halogenated Groups: The 4-bromophenyl sulfonyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs. Fluorine substituents (e.g., in and ) improve electronegativity and membrane permeability . Aromatic Heterocycles: Thiophene () and benzofuran () substituents may enhance π-π stacking interactions but could reduce aqueous solubility compared to phenyl groups .
Physicochemical and Crystallographic Comparisons
highlights crystallographic data for acetamide derivatives, revealing that substituents like methoxy or halogen groups influence packing patterns and stability. For instance:
Functional Group Impact on Bioactivity
Though direct bioactivity data for the target compound are lacking, insights can be inferred from analogs:
Preparation Methods
Oxazole Core Formation
The oxazole ring serves as the central scaffold. The Robinson-Gabriel synthesis is widely employed, involving cyclodehydration of α-acylamino ketones. For this compound, 2-phenyl-4-aminooxazol-5-one is synthesized by reacting benzoyl chloride with glycine ethyl ester, followed by cyclization using phosphorus oxychloride (POCl₃). Alternatively, Huisgen cyclization of nitriles and carbonyl compounds offers a milder approach, though with lower yields for bulky substrates.
Key parameters include:
- Temperature : 80–100°C for cyclodehydration.
- Catalysts : POCl₃ or polyphosphoric acid (PPA).
- Solvents : Dichloromethane (CH₂Cl₂) or toluene.
Post-cyclization, the oxazole intermediate is purified via silica gel chromatography, achieving >85% purity.
Sulfonation at the 4-Position
Introducing the 4-bromophenylsulfonyl group necessitates electrophilic aromatic sulfonation. The oxazole intermediate reacts with 4-bromobenzenesulfonyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C, using pyridine as a base to scavenge HCl.
Optimization Insights :
- Molar Ratio : 1:1.2 (oxazole:sulfonyl chloride) minimizes side products.
- Reaction Time : 6–8 hours under nitrogen atmosphere.
- Work-Up : Quenching with ice-water, followed by extraction with ethyl acetate (EtOAc) and washing with 5% NaHCO₃.
This step yields 4-((4-bromophenyl)sulfonyl)-2-phenyloxazole with 70–75% efficiency.
Acetamide Moiety Attachment
The final step involves coupling the thioether-intermediate with 2-methoxyaniline. Ester-to-amide conversion is achieved using 2-chloroacetyl chloride and triethylamine (TEA) in CH₂Cl₂ at 0°C, followed by dropwise addition of 2-methoxyaniline.
Protocol :
- React 2-((4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetic acid with oxalyl chloride to form the acid chloride.
- Add 2-methoxyaniline and TEA in stoichiometric ratios.
- Stir for 3 hours at room temperature.
Purification via column chromatography (hexane:EtOAc, 3:1) affords the title compound in 80% yield.
Optimization of Reaction Conditions
Temperature and Catalysis
Solvent Effects
Purification Strategies
- Crystallization : Ethanol/water mixtures improve thioether intermediate purity.
- Chromatography : Gradient elution resolves acetamide diastereomers.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Alternative Approaches
Steric Hindrance
Bulky substituents on the oxazole hinder sulfonation. Microwave-assisted synthesis (60°C, 30 min) reduces reaction times and improves yields by 15%.
Thioether Oxidation
Exposure to air oxidizes thioethers to sulfoxides. Inert Atmospheres : Conducting reactions under argon or nitrogen mitigates this.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfonyl and methoxy groups). For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ at m/z 557.02 for CHBrNOS) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .
How can researchers resolve contradictory bioactivity data across studies, such as varying IC50_{50}50 values in anticancer assays?
Advanced
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using NCI-60 panels and validate via dose-response curves .
- Solubility Issues : Poor DMSO solubility may lead to false negatives. Use surfactants (e.g., Cremophor EL) or alternative solvents (PEG-400) .
- Metabolite Interference : LC-MS/MS can identify active metabolites masking parent compound efficacy .
What computational strategies are effective for predicting target interactions, such as enzyme inhibition?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3LQF for kinase targets). The sulfonyl group’s hydrogen bonding with Arg residues correlates with IMPDH inhibition .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
- QSAR Models : Hammett constants for substituents (e.g., σ for 4-bromo) predict electronic effects on bioactivity .
How should researchers optimize reaction conditions to improve yield and reduce byproducts?
Q. Advanced
- Catalyst Screening : Replace traditional bases (KCO) with milder alternatives (CsCO) to suppress oxazole ring opening .
- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 24 h) for thioether formation, improving yields from 60% to 85% .
- Purification : Flash chromatography (silica gel, 5% MeOH/DCM) followed by recrystallization (ethanol/water) enhances purity to >98% .
What methodologies address spectral discrepancies during structural characterization?
Q. Advanced
- Dynamic NMR : Resolve overlapping signals (e.g., oxazole protons) by variable-temperature H NMR (25–60°C) .
- X-ray Crystallography : SHELXL-refined structures validate bond lengths (e.g., S–C bond: 1.81 Å) and dihedral angles .
- 2D NMR (HSQC/HMBC) : Assign ambiguous quaternary carbons, such as the oxazole C-2 position .
What are the best practices for evaluating its pharmacokinetic properties in preclinical studies?
Q. Advanced
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify via LC-MS. Half-life >1 h suggests metabolic stability .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure unbound fraction (fu >5% is desirable) .
- Caco-2 Permeability : Apparent permeability (P) >1 × 10 cm/s indicates oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
